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The first-in-human Phase I study of TAS0728 was an open-label, dose-escalation trial in patients with

advanced solid tumors harboring HER2 or HER3 aberrations (ClinicalTrials.gov Identifier: NCT03410927)

[1] [2]. The primary objective was to investigate safety and determine the MTD and/or recommended Phase

II dose.

The study was stopped early because the overall risk-benefit ratio was deemed unfavorable. The sponsor

concluded that the toxicity observed was unacceptable for continuing the dose-escalation phase [1] [2] [3].

Consequently, the MTD was not determined [1] [2].

The table below summarizes the key dosing and toxicity outcomes from the study:

Parameter Findings

Doses Tested 50 mg, 100 mg, 200 mg, and 150 mg BID (twice daily) in 21-day cycles [1] [2]

Patients Enrolled 19 [1]

| Dose-Limiting Toxicities (DLTs) | • 200 mg BID: Two cases of Grade 3 diarrhea (lasting >48 hours and

not responsive to aggressive antidiarrheal treatment) [1] [2]. • 150 mg BID: One case of Grade 3 diarrhea [1]

[2]. | | Serious Adverse Events | At 150 mg BID, one patient had a fatal cardiac arrest after one cycle (21

days). The causal relationship to TAS0728 could not be excluded due to the temporal association [1] [2]. | |

Study Outcome | Terminated due to unacceptable toxicity; MTD was not determined [1] [2] [3]. | | Efficacy

Note | Partial responses were observed in 2 out of 14 patients evaluable for treatment response [1] [2]. |
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Experimental Protocol for Dose-Escalation Phase I
Trials

The following methodology outlines the standard design used in Phase I oncology trials to determine the

MTD, as exemplified by the TAS0728 study [2].

1. Study Objective

To investigate the safety, tolerability, and dose-limiting toxicity (DLT) of a novel investigational agent.
To determine the Maximum Tolerated Dose (MTD) and/or Recommended Phase II Dose (RP2D) [2]

[4].

2. Preclinical Foundation

The starting dose for humans is selected based on preclinical toxicological studies and

pharmacokinetic (PK) analysis, typically a fraction of the dose that caused severe toxicity in animals
[2] [5].

3. Study Population

Patients: Adults (≥18 years) with locally advanced, recurrent, or metastatic solid tumors that have
failed standard therapies [2].

Biomarker Requirement: Tumors must have HER2 or HER3 overexpression, amplification, or
mutation, confirmed by local laboratory (e.g., IHC 3+ and/or FISH+) [2].

Performance Status: Eastern Cooperative Oncology Group (ECOG) status of 0 or 1 [2].
Organ Function: Adequate bone marrow, liver, and kidney function as defined by specific laboratory

values [2].

4. Study Design & Dosing Scheme

Design: Open-label, multicenter, using a traditional "3 + 3" dose-escalation scheme [2].

Dosing: The investigational drug (TAS0728) is administered orally in successive cohorts. The first
cohort receives the starting dose (e.g., 50 mg BID). If no DLTs are observed in the first cycle (21

days), the next cohort receives a higher dose [2].
MTD Definition: The highest dose at which no more than 1 out of 6 patients experiences a DLT

during the first cycle, with the next higher dose level having caused DLTs in at least 2 patients [2] [4].

5. Key Definitions: Dose-Limiting Toxicity (DLT)
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A DLT is a treatment-related adverse event (TRAE) occurring in the first cycle, graded using the

Common Terminology Criteria for Adverse Events (CTCAE), that meets predefined criteria [2].
For TAS0728, Grade ≥3 diarrhea was considered a DLT only if it lasted >48 hours and was
unresponsive to intensive antidiarrheal medication [2].

6. Safety and Efficacy Assessments

Safety Monitoring: Includes recording of all adverse events (AEs), serious AEs (SAEs), laboratory

evaluations, vital signs, electrocardiograms (ECGs), and echocardiograms [2].
Efficacy Assessment: Tumor imaging (MRI/CT) is performed at baseline and then every two cycles

for the first six months. Tumor response is evaluated using RECIST 1.1 criteria [2].
Pharmacokinetics (PK): Blood samples are collected at multiple time points on specific days to

characterize the drug's exposure profile [2].

Workflow Diagram of MTD Determination

The diagram below illustrates the logical process and decision points in a standard "3 + 3" dose-escalation

trial.
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Critical Considerations for TAS0728 Development

The clinical development of TAS0728 highlights several critical challenges in oncology drug development:

HER2 vs. EGFR Selectivity: TAS0728 was designed as a HER2-selective covalent inhibitor with

high specificity over wild-type EGFR, aiming to avoid the dose-limiting skin rashes and

gastrointestinal toxicities (like severe diarrhea) commonly associated with pan-ErbB inhibitors that

also target EGFR [2]. Despite this design, Grade 3 diarrhea remained the primary DLT, and a fatal

cardiac arrest occurred, indicating off-target or on-target toxicities not fully predicted by preclinical

models [1] [2].

Risk-Benefit Assessment: The decision to terminate the trial underscores the critical nature of ongoing

risk-benefit analysis in early-phase studies. The observation of partial responses in some patients was

outweighed by the severity and fatality of the observed toxicities [1] [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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